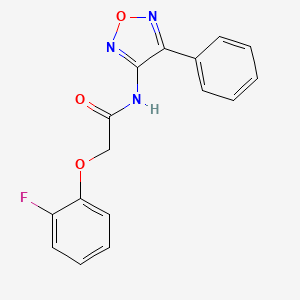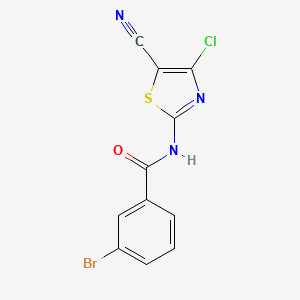
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as CTCE-9908, is a small molecule drug that has shown potential in various scientific research applications.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
A compound closely related to the queried chemical, described as a neurokinin-1 receptor antagonist, exhibits potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. This suggests a promising area of application in developing therapeutic agents targeting conditions like nausea and mood disorders (Harrison et al., 2001).
KCNQ2 Potassium Channel Opener
Another related compound has been synthesized as an orally bioavailable KCNQ2 potassium channel opener. Its significant oral activity in a rat model of migraine underscores its potential in migraine treatment, highlighting the therapeutic relevance of such compounds in neurology (Wu et al., 2003).
Metal Complexation
Research on morpholine derivatives has led to the synthesis of complexes with palladium(II) and mercury(II), revealing structural features with potential implications in materials science and catalysis. Such studies open avenues for exploring the utility of similar compounds in developing new materials and catalytic processes (Singh et al., 2000).
Photoluminescence Properties
Investigations into zinc(II) complexes involving morpholine and thiophene derivatives have revealed unprecedented structural features and photoluminescence properties. These findings suggest applications in designing materials for optoelectronic devices and sensors, demonstrating the compound's versatility beyond medicinal applications (Chakraborty et al., 2014).
DNA-binding and Anticancer Activity
A study on a dissymmetrical N,N′-bis(substituted)oxamide and its dicopper(II) complex, sharing structural motifs with the queried compound, exhibited DNA-binding properties and potent anticancer activities. This underscores the potential of such compounds in developing anticancer therapeutics and understanding the molecular mechanisms of DNA interaction (Cui et al., 2011).
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-14-4-3-13(11-21)15(10-14)23-19(26)18(25)22-12-16(17-2-1-9-28-17)24-5-7-27-8-6-24/h1-4,9-10,16H,5-8,12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXPLOSHDUWSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)
![[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine](/img/structure/B2836366.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)
![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)


![3-[(3-Methoxybenzyl)oxy]-2-methylquinoline](/img/structure/B2836379.png)